molecular formula C25H22N2O3 B2900416 N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide CAS No. 1210461-42-9

N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide

Cat. No. B2900416
CAS RN: 1210461-42-9
M. Wt: 398.462
InChI Key: DIFYGVZRHACWJZ-UHFFFAOYSA-N
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Description

“N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is also known as Apixaban, a direct inhibitor of activated factor X (FXa), and is in development for the prevention and treatment of various thromboembolic diseases .


Chemical Reactions Analysis

Apixaban, a related compound, acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . This suggests that “N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide” may have similar chemical reactions.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including the compound , serve as essential building blocks in drug development. Their six-membered heterocyclic structure provides a versatile scaffold for constructing biologically active molecules. Researchers explore modifications around the piperidine core to design novel drugs targeting specific diseases. The compound’s synthetic accessibility and potential interactions with biological targets make it valuable for medicinal chemistry studies .

Anticoagulant Research

While not directly related to the compound, understanding piperidine derivatives sheds light on anticoagulant mechanisms. For instance, factor Xa inhibitors play a crucial role in preventing blood clot formation. These inhibitors, including compounds with piperidine moieties, are being investigated for their efficacy and safety in anticoagulation therapy .

Antioxidant Properties

Naturally occurring piperidine-based compounds, such as piperine (found in Piperaceae family plants), exhibit potent antioxidant activity. Piperine’s ability to scavenge free radicals contributes to its protective effects against oxidative stress. Although our specific compound may not be directly studied for antioxidant properties, understanding the broader piperidine family informs research in this area .

Mechanism of Action

Target of Action

The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide, also known as Apixaban, is the coagulation Factor Xa (FXa) . FXa plays a pivotal role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .

Mode of Action

Apixaban is a direct, reversible, and highly selective inhibitor of FXa . Apixaban inhibits free and clot-bound FXa, as well as prothrombinase activity . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Biochemical Pathways

By inhibiting FXa, Apixaban prevents thrombin generation and thrombus development . This inhibition of thrombin generation indirectly affects platelet aggregation, a key step in the formation of blood clots .

Pharmacokinetics

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, it is inactive against human FXa .

Result of Action

The result of Apixaban’s action is a reduction in thrombin generation, which leads to a decrease in thrombus formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .

Action Environment

The action of Apixaban can be influenced by various environmental factors. For instance, the compound’s aqueous solubility across the physiological pH range is 0.04 mg/mL . Its octanol/water partition coefficient is 44.7 at pH 7.4 , indicating its lipophilicity and potential for absorption and distribution within the body

properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c28-23-14-5-6-15-27(23)18-9-7-8-17(16-18)26-25(29)24-19-10-1-3-12-21(19)30-22-13-4-2-11-20(22)24/h1-4,7-13,16,24H,5-6,14-15H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFYGVZRHACWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide

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